Cas no 27914-60-9 (4-(prop-2-en-1-yloxy)benzoic acid)
4-(prop-2-en-1-yloxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,4-(2-propen-1-yloxy)-
- 4-Allyloxybenzoic acid
- 4-ALLYLOXY-BENZOIC ACID
- 4-prop-2-enoxybenzoic acid
- 4-(ALLYLOXY)BENZOIC ACID
- 4-allyloxylbenzoic acid
- 4-prop-2-enyloxybenzoic acid
- p-allyloxybenzoic acid
- 4-(prop-2-en-1-yloxy)benzoic acid
- AKOS000172634
- EN300-31238
- NS00009856
- F3146-0046
- 4-(2-Propenyloxy)benzoic acid
- AA-516/30011019
- SCHEMBL1489146
- DYDWKSVZHZNBLO-UHFFFAOYSA-N
- CS-0038333
- doi:10.14272/DYDWKSVZHZNBLO-UHFFFAOYSA-N
- DTXSID90332726
- SY122816
- Cambridge id 5310195
- Z111782346
- 4-(allyloxy)benzoic acid, AldrichCPR
- W13352
- AS-58271
- 10.14272/DYDWKSVZHZNBLO-UHFFFAOYSA-N
- MFCD00526542
- 27914-60-9
- 4-(allyloxy)benzoicacid
- STL062406
- DB-425981
- BBL023223
- XH1205
- ALBB-025984
- Benzoic acid, 4-(2-propenyloxy)-
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- MDL: MFCD00526542
- Inchi: 1S/C10H10O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2,(H,11,12)
- InChI Key: DYDWKSVZHZNBLO-UHFFFAOYSA-N
- SMILES: O(CC=C)C1C=CC(C(=O)O)=CC=1
Computed Properties
- Exact Mass: 178.06300
- Monoisotopic Mass: 178.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 46.5A^2
Experimental Properties
- Melting Point: 163-166°C
- PSA: 46.53000
- LogP: 1.94960
4-(prop-2-en-1-yloxy)benzoic acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-(prop-2-en-1-yloxy)benzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(prop-2-en-1-yloxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 033951-1g |
4-Allyloxy-benzoic acid |
27914-60-9 | 1g |
$229.00 | 2023-09-11 | ||
| Matrix Scientific | 033951-500mg |
4-Allyloxy-benzoic acid |
27914-60-9 | 500mg |
$150.00 | 2023-09-11 | ||
| TRC | A614393-50mg |
4-(Allyloxy)benzoic Acid |
27914-60-9 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A614393-100mg |
4-(Allyloxy)benzoic Acid |
27914-60-9 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A614393-500mg |
4-(Allyloxy)benzoic Acid |
27914-60-9 | 500mg |
$ 210.00 | 2022-06-08 | ||
| Apollo Scientific | OR941983-250mg |
4-(Allyloxy)benzoic acid |
27914-60-9 | 99% | 250mg |
£16.00 | 2025-02-20 | |
| Apollo Scientific | OR941983-1g |
4-(Allyloxy)benzoic acid |
27914-60-9 | 99% | 1g |
£39.00 | 2025-02-20 | |
| eNovation Chemicals LLC | D764411-5g |
4-(ALLYLOXY)BENZOIC ACID |
27914-60-9 | 95% | 5g |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | D764411-10g |
4-(ALLYLOXY)BENZOIC ACID |
27914-60-9 | 95% | 10g |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1200213-25g |
4-(Allyloxy)benzoic acid |
27914-60-9 | 95% | 25g |
$900 | 2024-07-23 |
4-(prop-2-en-1-yloxy)benzoic acid Suppliers
4-(prop-2-en-1-yloxy)benzoic acid Related Literature
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Chiara Lambruschini,Denise Galante,Lisa Moni,Francesco Ferraro,Giulio Gancia,Renata Riva,Alessia Traverso,Luca Banfi,Cristina D'Arrigo Org. Biomol. Chem. 2017 15 9331
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Wenhuan Yao,Yanzi Gao,Xiao Yuan,Baofeng He,Haifeng Yu,Lanying Zhang,Zhihao Shen,Wanli He,Zhou Yang,Huai Yang,Dengke Yang J. Mater. Chem. C 2016 4 1425
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Bing Yao,Yuehua Cong,Baoyan Zhang New J. Chem. 2016 40 3664
Additional information on 4-(prop-2-en-1-yloxy)benzoic acid
Research Brief on 4-(prop-2-en-1-yloxy)benzoic acid (CAS: 27914-60-9): Recent Advances and Applications
4-(prop-2-en-1-yloxy)benzoic acid (CAS: 27914-60-9) is a chemical compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Recent studies have explored the synthetic pathways for 4-(prop-2-en-1-yloxy)benzoic acid, with a particular emphasis on green chemistry approaches to improve yield and reduce environmental impact. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient one-pot synthesis method using palladium-catalyzed coupling reactions, achieving a yield of over 85% under mild conditions. This advancement is particularly relevant for scaling up production while maintaining cost-effectiveness.
In the pharmaceutical domain, researchers have investigated the compound's potential as a building block for novel drug candidates. Its unique chemical structure, featuring both a benzoic acid moiety and an allyl ether group, makes it a valuable intermediate in the synthesis of various bioactive molecules. A recent patent application (WO2023051234) describes its use in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.
The biological activities of 4-(prop-2-en-1-yloxy)benzoic acid derivatives have been extensively studied in recent years. A 2024 study in Bioorganic & Medicinal Chemistry reported that certain derivatives exhibit promising antimicrobial activity against drug-resistant bacterial strains, including MRSA. The researchers identified that modifications at the para-position of the benzoic acid ring significantly enhanced antibacterial potency while maintaining low cytotoxicity against mammalian cells.
Material science applications have also emerged as an important research direction. The compound's ability to form stable polymeric networks through its reactive double bond has been exploited in developing new functional materials. A breakthrough published in ACS Applied Materials & Interfaces (2023) demonstrated its utility in creating self-healing hydrogels with potential applications in drug delivery systems and tissue engineering scaffolds.
Current challenges in the field include optimizing the compound's pharmacokinetic properties when used as a pharmaceutical intermediate and developing more sustainable production methods. Ongoing research at several academic and industrial laboratories is addressing these issues, with preliminary results suggesting that enzymatic synthesis routes may offer solutions to both challenges.
In conclusion, 4-(prop-2-en-1-yloxy)benzoic acid (CAS: 27914-60-9) continues to be a compound of significant interest across multiple disciplines. Its versatility as a chemical building block, combined with emerging biological activities, positions it as a valuable tool for future drug discovery and material development efforts. Researchers are encouraged to explore novel derivatives and applications to fully realize its potential in addressing current biomedical and technological challenges.
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